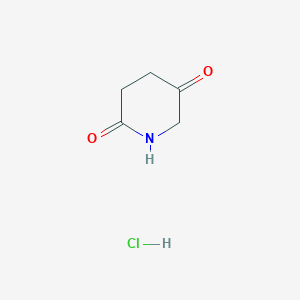

Piperidine-2,5-dione hydrochloride

Description

Historical Context and Significance of the Piperidine-2,5-dione Scaffold

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in the realm of pharmaceuticals. nih.govnih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast number of FDA-approved drugs, where it often plays a critical role in defining a molecule's pharmacological profile. researchgate.net The piperidine scaffold's significance stems from its ability to introduce favorable physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic parameters, and even mitigate toxicity. researchgate.net

The dione (B5365651) derivative of this scaffold, specifically the piperidine-2,5-dione core, represents a class of compounds with significant synthetic and medicinal potential. researchgate.net Historically, research into piperidine derivatives has been extensive, with a focus on their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The introduction of carbonyl groups at the 2 and 5 positions of the piperidine ring creates a unique chemical entity with distinct reactivity and potential for forming a variety of functionalized derivatives.

Current Research Landscape of Piperidine-2,5-dione Hydrochloride

While the broader piperidine scaffold has a long and storied history, dedicated research into this compound is a more contemporary focus. This specific compound, with the chemical formula C₅H₈ClNO₂, is the hydrochloride salt of piperidine-2,5-dione. nih.gov The addition of the hydrochloride group typically enhances the compound's solubility in aqueous solutions, a desirable property for research and potential pharmaceutical applications.

Current investigations into this compound and its parent compound, piperidine-2,5-dione, are multifaceted. Researchers are exploring its utility as a versatile building block in organic synthesis for the creation of more complex molecules. ontosight.ai The reactivity of the dione functional groups allows for a range of chemical modifications, opening avenues for the development of novel derivatives with tailored properties.

Although specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of piperidinediones has shown promise in various therapeutic areas. For instance, derivatives of piperidine-2,6-dione, a closely related isomer, are known to be key intermediates in the synthesis of important immunomodulatory drugs. google.com This has spurred interest in the potential biological applications of other piperidinedione isomers and their salts.

The current research landscape is characterized by efforts to synthesize and characterize piperidine-2,5-dione and its derivatives, as well as to evaluate their potential as scaffolds for the development of new bioactive agents. The inherent structural features of the piperidine-2,5-dione core make it an attractive target for medicinal chemists exploring new chemical spaces.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₈ClNO₂ | nih.gov |

| Molecular Weight | 149.58 g/mol | nih.gov |

| IUPAC Name | piperidine-2,5-dione;hydrochloride | nih.gov |

| CAS Number | Not Available |

Further research is anticipated to unlock the full potential of this compound, elucidating its chemical reactivity and exploring its biological significance in various in vitro and in vivo models. The continued investigation of this compound and its derivatives may pave the way for the discovery of novel therapeutic agents.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

piperidine-2,5-dione;hydrochloride |

InChI |

InChI=1S/C5H7NO2.ClH/c7-4-1-2-5(8)6-3-4;/h1-3H2,(H,6,8);1H |

InChI Key |

SICWRUKEQPUFGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NCC1=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Piperidine 2,5 Dione Hydrochloride and Analogues

Direct Synthesis Routes of Piperidine-2,5-dione Hydrochloride

Direct synthesis methods aim to produce this compound from readily available starting materials through a concise sequence of reactions.

Methods Involving Methyl 5-Aminolevulinate Hydrochloride as Starting Material

A notable method for the preparation of piperidine-2,5-dione utilizes methyl 5-aminolevulinate hydrochloride as the starting material. google.com This process involves a three-step sequence. The first step consists of protecting the ketone group of the methyl 5-aminolevulinate salt. google.com Following the protection, the resulting compound is neutralized, which facilitates the formation of the hexagonal piperidine (B6355638) ring structure. google.com The final step is an acid treatment that serves to deprotect the ketone group, yielding the desired piperidine-2,5-dione. google.com A Korean patent details this specific transformation, highlighting its utility in producing the target compound. google.com

Protection: The ketone functionality of methyl 5-aminolevulinate hydrochloride is protected.

Cyclization: The intermediate undergoes neutralization and subsequent ring formation.

Deprotection: Acid treatment removes the protecting group to yield piperidine-2,5-dione. google.com

Approaches from 1,5-Dihydroxy-2-pyridone

The synthesis of piperidine-2,5-dione can also be approached from dihydroxypyridine precursors. Specifically, 2,5-dihydroxypyridine (B106003) is a known precursor for piperidine-2,5-dione. chemsrc.comchemicalbook.com The conversion of pyridines to piperidines is commonly achieved through catalytic hydrogenation. dtic.mil In the case of substituted pyridines, such as hydroxypyridines, this method remains effective. Research has shown that the hydrogenation of 2-hydroxypyridines leads to the formation of δ-lactams, which are structurally equivalent to piperidinones. liverpool.ac.uk This suggests that the catalytic hydrogenation of 2,5-dihydroxypyridine is a viable method for synthesizing the piperidine-2,5-dione core. While this route provides the core structure, the formation of the hydrochloride salt would require a subsequent step involving treatment with hydrochloric acid.

General Strategies for Piperidine-2,5-dione Core Synthesis

A broader range of synthetic strategies is available for constructing the fundamental piperidine-2,5-dione ring system. These methods often involve building the heterocyclic ring through cyclization, condensation, or multi-step procedures.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the piperidine core. These reactions involve the formation of the heterocyclic ring from a linear precursor. Various types of cyclization reactions have been employed to create piperidine and its derivatives. nih.gov

Intramolecular cyclization of linear amino-aldehydes can be mediated by radical reactions, often using a cobalt(II) catalyst. nih.gov Another powerful technique is the aza-Michael reaction, which involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl system to form the piperidine ring. nih.gov Additionally, the aza-Prins cyclization provides a route to substituted piperidines through the reaction of an N-tosyl homoallylamine with a carbonyl compound, often catalyzed by a Lewis acid like aluminum chloride. dtic.mil

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Radical-Mediated Amine Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | nih.gov |

| Intramolecular aza-Michael Reaction | N-tethered alkenes | Quinoline organocatalyst, TBAF, or Cesium Carbonate | nih.gov |

| Aza-Prins Cyclization | N-tosyl homoallylamine, Carbonyl compounds | AlCl3 | dtic.mil |

Condensation Reactions

Condensation reactions provide another major pathway to the piperidine-2,5-dione core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

One of the most common methods for synthesizing 4-piperidones, which can be precursors to piperidine-2,5-diones, is the Dieckmann condensation. dtic.mil This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be further processed. Reductive amination, which involves the condensation of an amine with a ketone or aldehyde to form an imine followed by reduction, is another widely used method for forming the C-N bonds necessary for the piperidine ring. nih.gov

| Reaction Type | Description | Typical Substrates | Reference |

|---|---|---|---|

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester. | Diesters | dtic.mil |

| Reductive Amination | Condensation of an amine with a carbonyl compound followed by reduction. | Amines, Aldehydes, Ketones | nih.gov |

Multi-Step Synthetic Procedures

Complex piperidine derivatives often require multi-step synthetic sequences. These procedures allow for the careful construction of the molecule with desired stereochemistry and functional groups.

One such multi-step synthesis for a related compound, 3-amino-2,6-piperidinedione hydrochloride, starts from L-glutamine. google.com This three-step process includes protection of the amino group, cyclization to form the piperidinedione ring, and finally deprotection with the formation of the hydrochloride salt. google.com This highlights a general strategy where a readily available amino acid can be converted into a functionalized piperidinedione. Another example is a three-step sequence for the synthesis of 2,5-diketopiperazines that involves a catalytic condensation of amino acids, followed by deprotection of the nitrogen-protecting group and subsequent intramolecular cyclization.

Ring Functionalization Approaches

The direct functionalization of the pre-formed piperidine-2,5-dione ring presents a powerful strategy for accessing a diverse range of analogs. Key approaches include C-H functionalization, alkylation, and arylation, which allow for the introduction of various substituents at different positions of the heterocyclic core.

Rhodium-catalyzed C-H insertion reactions have been explored for the functionalization of piperidine derivatives. nih.govresearchgate.netnsf.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govresearchgate.netnsf.gov For instance, different rhodium catalysts can direct the functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.netnsf.gov While direct examples on this compound are not extensively documented, the principles of C-H activation on related piperidine systems suggest a high potential for its application in generating functionalized dione (B5365651) analogs. researchgate.net Challenges in the direct functionalization of piperidine-2,5-dione lie in the electronic properties of the ring, where the two carbonyl groups can influence the reactivity of the adjacent C-H bonds.

Alkylation of the piperidine ring, particularly at the nitrogen atom or at the carbon atoms alpha to the carbonyl groups, is a fundamental transformation. N-alkylation can be achieved using various alkylating agents in the presence of a base. researchgate.net C-alkylation often proceeds via the formation of an enolate under basic conditions, followed by reaction with an alkyl halide. odu.edu The regioselectivity of C-alkylation can be a challenge due to the presence of two carbonyl groups, potentially leading to a mixture of products.

Arylation of piperidines, introducing an aromatic or heteroaromatic moiety, can be accomplished through methods like photoredox catalysis. nih.gov This approach allows for the α-amino C-H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes, often with high diastereoselectivity. nih.gov The application of such methods to piperidine-2,5-dione would provide a direct route to aryl-substituted dione analogs.

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to the development of sophisticated techniques for the synthesis of piperidine-2,5-diones with high levels of control over stereochemistry and improved efficiency and environmental footprint.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure or enriched piperidine-2,5-diones is of paramount importance due to the stereospecific nature of many biological interactions. Several stereoselective strategies have been developed.

One notable method involves the stereoselective aza-Henry reaction of chiral tert-butanesulfinyl imines with nitroalkanoates, which provides access to enantioenriched 6-substituted piperidine-2,5-diones. researchgate.net This reaction proceeds with high facial selectivity, controlled by the chiral auxiliary.

Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes represents another powerful approach, furnishing 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular method allows for the construction of diverse piperidine derivatives that can be further elaborated into diones.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of piperidine derivatives. For instance, chiral phosphoric acids can catalyze the synthesis of highly substituted piperidines from simple starting materials with excellent enantioselectivity. rsc.org

| Catalyst/Method | Starting Materials | Product Type | Stereoselectivity | Reference |

| Chiral tert-butanesulfinyl imines | Aldimines, Nitrobutanoates | 6-Substituted piperidine-2,5-diones | High facial selectivity (84-96%) | researchgate.net |

| Iridium-Catalyzed Cyclocondensation | Amino alcohols, Aldehydes | 3,4-Disubstituted piperidines | High enantiospecificity and good diastereoselectivity | nih.gov |

| Chiral Phosphoric Acid | 3-Vinyl indoles, Imino esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 99% ee | rsc.org |

Green Chemistry Approaches in Dione Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to piperidine-2,5-diones and related glutarimides. thieme-connect.com These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One strategy involves the use of microwave irradiation to promote the synthesis of 2,5-piperazinediones (a related class of diones) under solvent-free conditions. researchgate.netresearchgate.net This method significantly reduces reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.netresearchgate.net The application of microwave-assisted synthesis to piperidine-2,5-diones holds promise for a more sustainable manufacturing process.

The use of environmentally friendly catalysts and solvents is another key aspect of green chemistry. Lactic acid has been reported as an efficient and green catalyst for the one-pot, five-component synthesis of highly substituted piperidines. nih.gov Such multicomponent reactions are inherently atom-economical and can reduce the number of synthetic steps and purification procedures.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction.

A notable one-pot procedure involves the multicomponent reaction of an aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid, to afford highly functionalized piperidines in excellent yields. researchgate.net This approach can be adapted to generate precursors for piperidine-2,5-diones.

Another example is the one-pot formation of piperidine-substituted pyridinium (B92312) salts through the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which can then be converted to various piperidine-containing structures. nih.govdoi.org Tandem reactions, such as the Ugi/tandem process, have also been employed for the efficient synthesis of piperazine-2,5-diones, a strategy that could potentially be extended to piperidine-2,5-diones. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Reference |

| Three-component reaction | Substituted aniline, 1,3-dicarbonyl compound, Aromatic aldehyde | Phenylboronic acid | Highly functionalized piperidines | researchgate.net |

| Addition/Cyclization | 5-Alkylaminopenta-2,4-dienals, α-Hydroxycarbamates | Zinc triflate | Piperidine-substituted pyridinium salts | nih.govdoi.org |

| Ugi/Tandem Process | Tryptamine, Aldehyde, Isocyanide, Chloroacetic acid | - | Tryptamine-piperazine-2,5-dione conjugates | nih.gov |

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing catalysis is an atom-economical process where an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a reaction, and the "borrowed" hydrogen is returned in a final reduction step. This strategy has been successfully applied to the synthesis of saturated aza-heterocycles. nih.gov

An iridium-catalyzed hydrogen borrowing annulation of amines and diols provides access to a wide range of substituted aza-heterocycles, including piperidines. rscf.ruthieme-connect.com This method is particularly attractive as it uses readily available starting materials and generates water as the only byproduct. The resulting piperidines can then be oxidized to the corresponding piperidine-2,5-diones. This approach has been shown to proceed with good stereocontrol when using enantiopure diols. rscf.ru

Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of C-N bonds and the construction of nitrogen-containing heterocycles. researchgate.net

Intramolecular aza-Michael reactions are particularly useful for the synthesis of piperidine rings. nih.gov For instance, the cyclization of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched 2,5- and 2,5,5-substituted piperidines. nih.gov The double aza-Michael addition to a dienone is another effective strategy for constructing the piperidinone core. researchgate.net This reaction can sometimes be combined with other transformations in a one-pot process. researchgate.net

| Reaction Type | Key Feature | Product | Reference |

| Intramolecular Aza-Michael | Organocatalytic, enantioselective | 2,5- and 2,5,5-substituted piperidines | nih.gov |

| Double Aza-Michael Addition | One-pot potential with Stille coupling | 2,5-Disubstituted piperidinones | researchgate.net |

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles, including the piperidine framework. This method relies on the generation of a carbon-centered radical which subsequently undergoes cyclization by attacking a tethered nitrogen-containing functional group.

One approach involves the use of electrolysis to initiate the C-H bond activation. nih.gov In this variant, a single electron transfer from the substrate leads to the formation of a radical cation. This intermediate then undergoes deprotonation to form a benzyl (B1604629) radical, which, after another electron transfer, generates a benzyl cation. This highly reactive species is then trapped intramolecularly by a nucleophilic nitrogen group, such as a tosylamide, to forge the heterocyclic ring. nih.gov

Alternatively, copper catalysis can be employed to facilitate both N-F and C-H bond activation, providing another route to the necessary radical intermediates for cyclization. nih.gov Cobalt(II) catalysts have also been utilized for the intramolecular radical cyclization of linear amino-aldehydes, yielding piperidines in good yields. nih.gov These radical-mediated approaches are valued for their ability to functionalize otherwise inert C-H bonds, offering a direct and atom-economical route to complex cyclic structures.

| Catalyst/Initiator | Substrate Type | Key Transformation | Typical Yield | Ref |

| Electrolysis (Anodic Activation) | Linear amines with aromatic groups | Radical cation formation followed by cyclization | Good | nih.gov |

| Copper(I) or Copper(II) | Linear amines | N-F and C-H bond activation | Good | nih.gov |

| Cobalt(II) | Linear amino-aldehydes | Radical cyclization | Good | nih.gov |

Palladium-Catalyzed Intramolecular Hydroamination

Palladium-catalyzed intramolecular hydroamination represents a highly effective method for constructing piperidine rings. This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne) within the same molecule, guided by a palladium catalyst. nih.govnih.gov The strategic placement of the amine and the alkene in the precursor molecule dictates the formation of the six-membered piperidine ring.

To achieve high levels of control and efficiency, directing groups are often utilized. For instance, 8-aminoquinoline (B160924) can serve as a guiding group for the palladium catalyst, facilitating a syn-addition pathway via a proto-depalladation mechanism to yield the desired heterocycle. nih.gov This methodology is suitable for creating both five- and six-membered rings. The reactions are known for their high diastereoselectivity, which is crucial in the synthesis of complex molecules with defined stereochemistry. nih.gov The choice of palladium precursor, ligands, and reaction conditions can be tuned to optimize the yield and selectivity for a given substrate. This method has been successfully applied to the synthesis of 2,6-disubstituted piperazines, which are structurally related to piperidines, highlighting its potential for creating substituted heterocyclic systems from amino acid-derived precursors. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Feature | Ref |

| Palladium(II) with 8-aminoquinoline | Amino-alkenes | 6-membered heterocycles | Directed, syn-addition | nih.gov |

| Palladium catalyst | Amino-alkenes from amino acids | cis-2,6-Disubstituted piperazines | High diastereoselectivity | nih.gov |

| Palladium(II) with Pincer Ligand | Amino-1,3-dienes | Cyclic homoallylic amines | High regioselectivity | documentsdelivered.com |

Carboamination Reactions

Carboamination reactions are powerful transformations that enable the simultaneous formation of a new carbon-carbon (C-C) and a new carbon-nitrogen (C-N) bond across an alkene. This tandem process offers a rapid increase in molecular complexity from simple starting materials. In the context of piperidine synthesis, palladium-catalyzed carboamination is particularly noteworthy. nih.gov

This strategy typically involves the reaction of a molecule containing a nucleophilic amine and a tethered alkene with an aryl or alkenyl halide in the presence of a palladium catalyst. nih.gov The mechanism is believed to proceed through a cascade of elementary steps involving the palladium catalyst, ultimately leading to the cyclized product. This approach is highly modular, allowing for the facile variation of substituents on the piperidine ring by simply changing the starting components. nih.gov For example, enantiomerically enriched cis-2,6-disubstituted piperazines have been synthesized with excellent diastereoselectivity (often >20:1) and enantiomeric excess (95–99% ee) using this method, starting from readily available amino acids. nih.gov This demonstrates the power of carboamination to construct complex, stereodefined heterocyclic scaffolds that are precursors to or analogues of piperidine-2,5-diones.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Feature | Ref |

| N-substituted allylamine (B125299) derivative | Amino acid derivative | Aryl halide | Palladium | Modular construction of N¹, N⁴, C², C⁶ substituents | nih.gov |

| γ-aminoalkene | Aryl/Alkenyl Halide | - | Palladium | Forms cis-2,5-disubstituted pyrrolidines | nih.gov |

| Alkene with tethered alcohol | - | - | - | Initiated by in situ carbocation | nih.gov |

Borenium-Catalyzed Hydrogenation of Pyridines

The reduction of pyridines to piperidines is a fundamental transformation for accessing the piperidine core. While traditionally accomplished with metal catalysts, borenium-catalyzed hydrogenation has emerged as a potent, non-metal alternative. mdpi.com These reactions can proceed via two distinct mechanisms.

One pathway involves the use of a borenium ion, often stabilized by a mesoionic carbene, in the presence of a hydrosilane and a hydrogen atmosphere. nih.gov The borenium ion activates the pyridine (B92270), making it susceptible to reduction. The hydrosilane is a critical component, as it prevents the newly formed piperidine product from forming a stable adduct with the borenium catalyst, which would otherwise halt the catalytic cycle. mdpi.comnih.gov This method allows for the full reduction of the N-heterocycle under relatively mild conditions.

A second approach utilizes a "frustrated Lewis pair" (FLP) strategy, combining a strong Lewis acid like tris(pentafluorophenyl)borane, B(C₆F₅)₃, with the pyridine substrate itself. This pair can activate a hydrogen source, such as ammonia (B1221849) borane, to facilitate the transfer hydrogenation of the pyridine ring. researchgate.net This metal-free method is noted for its excellent cis-selectivity in the reduction of 2,6-disubstituted pyridines. researchgate.net

| Catalyst System | Hydrogen Source | Substrate | Key Feature | Yield Range | Ref |

| Borenium ion + Hydrosilane | H₂ gas | Substituted Pyridines | Prevents product-catalyst adduct formation | High | mdpi.comnih.gov |

| B(C₆F₅)₃ | Ammonia Borane | 2,6-Diarylpyridines | Metal-free, excellent cis-selectivity | 44-88% | researchgate.net |

Chemical Reactivity and Transformation Studies of Piperidine 2,5 Dione Hydrochloride

Oxidation Reactions of the Dione (B5365651) Core

The oxidation of the piperidine-2,5-dione core can lead to the formation of various unsaturated and aromatized products. Studies on the analogous compound, glutarimide (B196013), have shown that oxidation can be achieved using various reagents. For instance, the oxidation of N-substituted glutarimides can be mediated by reagents like N-hydroxyphthalimide under mild conditions. mdpi.com Furthermore, the oxidation of piperidine (B6355638) derivatives can be accomplished through gas-phase reactions with "green oxidants" such as hydrogen peroxide and nitrous oxide, which can lead to the formation of pyridine (B92270) and 2,3,4,5-tetrahydropyridine. njit.edu The specific oxidation of the piperidine-2,5-dione core, however, is influenced by the reaction conditions and the oxidizing agent employed. For example, the oxidation of thalidomide, which contains a glutarimide ring, is carried out by cytochrome P450 enzymes. nih.govnih.gov

Detailed research findings on the oxidation of piperidine-2,5-dione and its derivatives are summarized in the table below.

| Oxidizing Agent | Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Cytochrome P450 2C19 | Thalidomide | 5-Hydroxythalidomide, 5'-Hydroxythalidomide, Dihydroxythalidomide | Incubation with human liver microsomes | - | nih.govnih.gov |

| N-Hydroxyphthalimide | N-Substituted Sulfonamides | N-Sulfonylimines | Mild conditions | Broad scope | mdpi.com |

| Hydrogen Peroxide / Nitrous Oxide | Piperidine | Pyridine, 2,3,4,5-Tetrahydropyridine | Gas-phase, atmospheric pressure | Optimal conditions identified | njit.edu |

Reduction Reactions of the Dione Core

The carbonyl groups of the piperidine-2,5-dione core are susceptible to reduction by various reducing agents. The outcome of the reduction is highly dependent on the reagent used and the reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups to methylene (B1212753) groups, leading to the formation of piperidine. organic-chemistry.orgmasterorganicchemistry.comnih.govyoutube.comyoutube.com LiAlH₄ is a powerful reducing agent that can reduce a wide range of carbonyl compounds, including amides and esters. masterorganicchemistry.comyoutube.com

In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can selectively reduce one or both carbonyl groups to hydroxyl groups, yielding hydroxylactams or diols. nih.govacs.orglibretexts.orgorganic-chemistry.orgyoutube.com The reduction of glutarimides with sodium borohydride has been shown to lead to reductive ring opening. nih.govacs.org The choice of solvent and temperature can also influence the selectivity of the reduction.

The following table presents a summary of research findings on the reduction of the piperidine-2,5-dione core and related structures.

| Reducing Agent | Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Sodium Borohydride | Glutarimides | Reductive ring opening products | - | - | nih.govacs.org |

| Lithium Aluminum Hydride | Amides, Esters | Amines, Alcohols | - | High | masterorganicchemistry.comyoutube.com |

| Sodium Borohydride | Aldehydes, Ketones | Primary and Secondary Alcohols | Methanol (B129727) | - | libretexts.orgyoutube.com |

Nucleophilic Substitution Reactions

The carbonyl carbons of the piperidine-2,5-dione ring are electrophilic and can undergo nucleophilic attack. These reactions can lead to ring-opening or the formation of substituted products. The reactivity of the dione core towards nucleophiles is exemplified by the reactions of N-acyl-glutarimides, which readily undergo transamidation with various amines. njit.eduacs.orgresearchgate.net This high reactivity is attributed to the ground-state destabilization of the amide bond. njit.eduacs.orgresearchgate.net

Nucleophiles such as amines, hydrazines, and hydroxylamines can attack the carbonyl groups, leading to a variety of products. For instance, the reaction with primary amines can result in the formation of N-substituted piperidine-2,5-diones. The use of piperidine itself as a nucleophile is common in various organic reactions. wikipedia.org

A summary of nucleophilic substitution reactions involving the piperidine-2,5-dione core and its analogs is provided in the table below.

| Nucleophile | Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Benzylamine, Morpholine | N-Acyl-glutarimides | Transamidation products | Room temperature, additive-free | Quantitative conversion | acs.orgresearchgate.net |

| Glutathione analogues | 1-Chloro-2,4-dinitrobenzene | Conjugated products | - | - | nih.gov |

| Amines | Nitriles | Amidines | Catalytic Zn(II) | - | worktribe.com |

Cyclization Reactions Leading to Fused Heterocycles

The 1,3-dicarbonyl nature of the piperidine-2,5-dione moiety makes it an excellent precursor for the synthesis of various fused heterocyclic systems through condensation reactions with binucleophiles.

Formation of Pyrazole (B372694) Derivatives

The reaction of piperidine-2,5-dione with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridin-6-one derivatives. This reaction is analogous to the well-established Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form a pyrazole ring. nih.govnih.gov The initial nucleophilic attack of the hydrazine at one of the carbonyl groups is followed by intramolecular cyclization and dehydration to yield the fused pyrazole system. The regioselectivity of the reaction can be influenced by the substitution pattern on both the piperidine-2,5-dione and the hydrazine.

The table below summarizes relevant findings for the synthesis of pyrazole derivatives from dicarbonyl compounds.

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield (%) | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | - | - | nih.govnih.gov |

| 4,6-Dichloropyrimidine carboxylic acid | Hydrazine derivative | 1H-Pyrazolo[3,4-d]pyrimidine | - | - | google.com |

| Glutaraldehyde | Hydrazine hydrate | Schiff's base | Ethanol (B145695)/Acetic acid | - | researchgate.net |

Formation of Isoxazole (B147169) Derivatives

In a similar fashion to pyrazole formation, piperidine-2,5-dione can react with hydroxylamine (B1172632) to yield isoxazolo[5,4-b]pyridin-6-one derivatives. This reaction follows the general principle of isoxazole synthesis from 1,3-dicarbonyl compounds. nih.govacs.orgresearchgate.netresearchgate.netnih.govclockss.orgnih.gov The hydroxylamine first attacks one of the carbonyl groups to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused isoxazole ring system. The reaction conditions can be optimized to favor the formation of the desired fused heterocycle.

Key findings related to the synthesis of isoxazole derivatives are presented in the following table.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 1,3-Dicarbonyl Compound | Hydroxylamine | Isoxazole | - | - | acs.org |

| 5-Aminoisoxazole | β,γ-Alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridines | Silver salts, phosphoric acid | Moderate to good | researchgate.net |

| 2-Chloro-3-nitropyridines | - | Isoxazolo[4,5-b]pyridines | Intramolecular nucleophilic substitution | - | researchgate.net |

| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds | 3,5,6,7-Tetrasubstituted isoxazolo[4,5-b]pyridines | ZnCl₂, In(OTf)₃, Microwave | Good | nih.gov |

Formation of Benzodiazepine (B76468) Derivatives

The piperidine-2,5-dione scaffold can potentially be utilized in the synthesis of fused benzodiazepine derivatives. The condensation of a 1,5-dicarbonyl compound with an o-phenylenediamine (B120857) is a common strategy for the synthesis of 1,5-benzodiazepines. acs.orgresearchgate.netbeilstein-journals.orgorgsyn.org By reacting piperidine-2,5-dione with a suitably substituted o-phenylenediamine, it is conceivable to construct a novel benzodiazepino[2,3-b]pyridin-6-one ring system. The reaction would proceed through initial imine formation followed by intramolecular cyclization. The specific reaction conditions and the nature of the substituents on the o-phenylenediamine would be critical in determining the outcome and yield of such a transformation.

The table below provides an overview of synthetic methods for benzodiazepine derivatives.

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield (%) | Reference |

| o-Phenylenediamine | Ketones | 1,5-Benzodiazepines | H-MCM-22/Acetonitrile (B52724) | Good to excellent | researchgate.netorgsyn.org |

| o-Phenylenediamine | α,β-Unsaturated carbonyl compounds, β-haloketones | 1,5-Benzodiazepines | Various acidic catalysts | - | researchgate.netbeilstein-journals.org |

| o-Phenylenediamine | Chalcones | 1,5-Benzodiazepines | SiO₂-Al₂O₃/Ethanol | 93 | acs.org |

Alkylation and Arylation Reactions

The presence of a secondary amine within the piperidine-2,5-dione ring system allows for N-alkylation and N-arylation reactions, which are fundamental transformations for introducing molecular diversity.

N-Alkylation:

The N-alkylation of piperidines is a well-established process, typically involving the reaction of the piperidine derivative with an alkyl halide. researchgate.netchemicalforums.com In the case of piperidine-2,5-dione hydrochloride, the reaction would likely require a base to neutralize the hydrochloride salt and deprotonate the nitrogen, making it nucleophilic. Common bases used for such reactions include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable solvent like acetonitrile or dimethylformamide (DMF). researchgate.net For instance, the reaction with an alkyl bromide or iodide in the presence of a base would yield the corresponding N-alkyl-piperidine-2,5-dione. researchgate.net The choice of solvent can be critical, with polar aprotic solvents like DMF often being effective. researchgate.net Reductive amination represents an alternative route to N-alkylation. chemicalforums.com

N-Arylation:

N-arylation of piperidines, including potentially piperidine-2,5-dione, can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically employs a palladium catalyst and a suitable ligand to couple the piperidine with an aryl halide or triflate. nih.govrsc.org Copper-catalyzed Ullmann-type reactions also provide a viable method for N-arylation. nih.govresearchgate.net These reactions often require a base and are carried out at elevated temperatures. researchgate.net The use of 4-hydroxy piperidine-based ligands in combination with copper iodide has been shown to be effective for the N-arylation of various nitrogen heterocycles. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF) | N-Alkyl-piperidine-2,5-dione | researchgate.netchemicalforums.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-Br, Ar-Cl), Palladium catalyst, Ligand, Base | N-Aryl-piperidine-2,5-dione | nih.govrsc.org |

| N-Arylation (Ullmann) | Aryl halide (e.g., Ar-I), Copper catalyst (e.g., CuI), Ligand, Base | N-Aryl-piperidine-2,5-dione | nih.govresearchgate.net |

Reactions Yielding Radical Species

The study of radical reactions involving piperidine-2,5-dione (glutarimide) provides insights into its stability and potential for C-H functionalization and ring-opening processes.

Investigations into X-irradiated glutarimide single crystals have revealed the formation of allyl-type radicals. rsc.org This suggests that under certain conditions, radical species can be generated from the glutarimide ring. rsc.org The formation of these radicals can be a precursor to further chemical transformations.

In the context of glycation reactions, dicarbonyl compounds can react with amino acids to generate cross-linked radical cations. nih.gov While not directly studying piperidine-2,5-dione, this research highlights a potential pathway for radical formation involving the reaction of the dicarbonyl moiety of piperidine-2,5-dione with other molecules. nih.gov Such reactions can be initiated without the need for metal ions or oxygen. nih.gov

| Radical Generation Method | Observed Radical Species | Significance | Reference(s) |

| X-irradiation of glutarimide crystals | Allyl-type radical | Indicates potential for C-H functionalization and ring transformations. | rsc.org |

| Reaction with dicarbonyl compounds (by analogy) | Cross-linked radical cations | Potential pathway for forming radical adducts. | nih.gov |

Alkylation of Boronic Acids for Stereochemical Products

Direct alkylation of boronic acids with this compound to yield specific stereochemical products is not a widely documented transformation in the reviewed literature. However, boronic acids are versatile reagents in organic synthesis and can be involved in the construction of substituted piperidine rings.

A common application of boronic acids in this context is through conjugate addition reactions. For instance, the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one is a key step in the synthesis of certain piperidine derivatives. nih.gov While this does not directly involve the alkylation of the boronic acid with a pre-formed piperidine-2,5-dione, it demonstrates the utility of boronic acids in creating substituted piperidine scaffolds.

Further research would be required to explore the feasibility and stereochemical outcomes of direct reactions between this compound and organoboronic acids.

Hydrolysis Reactions

The hydrolysis of the imide functionality in piperidine-2,5-dione (glutarimide) is a significant reaction, leading to ring-opening and the formation of glutaric acid derivatives.

The hydrolysis of the glutarimide ring can occur under both acidic and basic conditions. For example, the D-isomer of glutethimide, which contains a glutarimide ring, undergoes hydrolysis to form 4-hydroxy-2-ethyl-2-phenyl glutarimide. taylorandfrancis.com In the case of N-acyl glutarimides, a lithium hydroxide (B78521) (LiOH)-promoted hydrolysis can lead to selective C-N bond cleavage, affording primary amides in good yield under mild conditions. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a ring-opening of the glutarimide followed by cleavage of the N-acyl group. nih.govacs.org

Enzymatic hydrolysis of 3-substituted glutarimides has also been demonstrated to be a powerful method for producing optically active 3-substituted glutaric acid monoamides. nih.gov For example, bacteria such as Alcaligenes faecalis and Burkholderia phytofirmans have been shown to stereospecifically hydrolyze 3-substituted glutarimides. nih.gov

| Hydrolysis Condition | Substrate | Product(s) | Key Features | Reference(s) |

| Chemical | Glutethimide (D-isomer) | 4-hydroxy-2-ethyl-2-phenyl glutarimide | Ring hydrolysis | taylorandfrancis.com |

| Chemical (LiOH) | N-Acyl glutarimide | Primary amides | Selective C-N cleavage, mild conditions | nih.govacs.orgorganic-chemistry.org |

| Enzymatic | 3-Substituted glutarimides | (R)-3-Substituted glutaric acid monoamides | Stereospecific hydrolysis | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Piperidine 2,5 Dione Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For Piperidine-2,5-dione hydrochloride, various NMR techniques provide a comprehensive picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The protonation of the nitrogen atom significantly influences the electronic environment of the neighboring protons, causing them to be deshielded and thus appear at a lower field (higher ppm) in the NMR spectrum. A key consideration for the hydrochloride salt of piperidine (B6355638) derivatives is the potential for configurational isomers. The additional proton on the nitrogen can adopt either an axial or equatorial position, leading to distinct sets of NMR signals for each isomer if their interconversion is slow on the NMR timescale. This can result in a more complex spectrum than would be expected from a single, rapidly interconverting species.

The protons on the carbon atoms adjacent to the carbonyl groups (at C-3 and C-6) and the protonated nitrogen (at C-6) would experience the most significant deshielding effects. The protons at C-4 would be expected to resonate at a more upfield position.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-N⁺ | > 9.0 | Broad Singlet | The acidic proton on the nitrogen is typically broad and downfield. |

| H-3, H-6 | 3.5 - 4.5 | Multiplet | Protons adjacent to carbonyl groups and the protonated nitrogen are deshielded. |

| H-4 | 2.5 - 3.5 | Multiplet | Protons are further from the electron-withdrawing groups. |

Note: This table is illustrative, based on established NMR principles, as direct experimental data for this specific compound is not widely published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, the ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The most downfield signals in the ¹³C NMR spectrum of this compound would be the carbonyl carbons (C-2 and C-5), typically appearing in the 160-180 ppm range. The carbons adjacent to the protonated nitrogen (C-2 and C-6) would also be shifted downfield due to the inductive effect of the positive charge.

The protonation of the nitrogen atom in piperidine derivatives is known to shield the adjacent carbons (C-2, C-6) and deshield the carbon at the gamma position (C-4) compared to the free base. The exact chemical shifts provide a fingerprint of the molecule's electronic structure.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Notes |

| C-2, C-5 | 160 - 180 | Carbonyl carbons are highly deshielded. |

| C-6 | 45 - 60 | Carbon adjacent to the protonated nitrogen. |

| C-3 | 30 - 45 | Carbon adjacent to a carbonyl group. |

| C-4 | 20 - 35 | Methylene (B1212753) carbon further from heteroatoms. |

Note: This table is illustrative, based on established NMR principles, as direct experimental data for this specific compound is not widely published.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR)

Deuterium (²H) NMR spectroscopy is not a routine method for structural elucidation but is a powerful tool for specific applications, such as studying reaction mechanisms, conformational dynamics, or determining the position of isotopic labels within a molecule. For a standard, non-isotopically labeled sample of this compound, a ²H NMR spectrum would not be informative. However, if the compound were synthesized using deuterated reagents, ²H NMR could be used to confirm the specific sites of deuterium incorporation. Such isotopic labeling studies have been performed on other piperidine derivatives to investigate catalytic reduction processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₅H₈NO₂]⁺.

The theoretical exact mass of the parent molecule, Piperidine-2,5-dione, is 113.0477 g/mol . nih.govchemsrc.com In the mass spectrometer, the hydrochloride salt would typically dissociate, and the parent molecule would be protonated. The resulting ion would be analyzed. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| [C₅H₈NO₂]⁺ | [M+H]⁺ | 114.0550 |

Note: The calculated mass is for the protonated parent molecule, which is the species typically observed in HRMS analysis of hydrochloride salts.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is well-suited for the analysis of polar, semi-volatile, and non-volatile compounds like this compound.

Research Findings: In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatography column. For a polar compound like this compound, a reversed-phase column, such as a C18, is often employed. nih.gov The separation is achieved using a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

Following separation, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. For this compound, electrospray ionization (ESI) in positive mode would be effective, generating the protonated molecular ion [M+H]⁺. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for confirmation of the molecular weight. For piperidine-2,5-dione (molecular weight 113.11 g/mol ), the primary ion observed would be at an m/z of approximately 114.12. The presence of the hydrochloride would not be directly observed in the mass spectrum as the HCl is lost during the ionization process.

A study on the related compound piperidine utilized an LC-MS method with a C18 column and a gradient elution of 0.05% formic acid in water and methanol. nih.gov This method demonstrated high sensitivity, achieving a detection limit of 0.01010 µg/mL, showcasing the technique's ability to detect trace amounts of such compounds. nih.gov

Table 1: Representative LC-MS Parameters for Piperidine Analogs

| Parameter | Value/Type | Source |

| Chromatography Column | Atlantis C18 (5 µm, 3.9×100 mm) | nih.gov |

| Mobile Phase A | 0.05% Formic Acid in Water | nih.gov |

| Mobile Phase B | Methanol | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the identity of a compound and distinguishing it from others with the same nominal mass.

Research Findings: When analyzing this compound by ESI-HRMS, the high resolving power of the mass analyzer (such as an Orbitrap or Time-of-Flight) can measure the mass of the protonated molecule [M+H]⁺ with exceptional accuracy, typically to within a few parts per million (ppm). umb.edu For piperidine-2,5-dione (formula C₅H₇NO₂), the theoretical exact mass of the protonated molecule [C₅H₈NO₂]⁺ is 114.05495 Da. An ESI-HRMS measurement would confirm this mass with very low error, providing strong evidence for the compound's elemental formula.

Studies on complex molecules demonstrate that ESI-HRMS can effectively characterize analytes even in complex matrices. nih.gov The use of formic acid in the mobile phase can aid in the formation of multiply charged species for larger molecules, though for a small molecule like piperidine-2,5-dione, the singly charged [M+H]⁺ ion would be predominant. nih.gov The high mass accuracy of ESI-HRMS is crucial for distinguishing between potential isobaric interferences, ensuring unambiguous identification. umb.edu

Table 2: Predicted ESI-HRMS Data for Piperidine-2,5-dione

| Ion Species | Elemental Composition | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₅H₈NO₂⁺ | 114.05495 |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This technique combines the high-resolution separation of UPLC with the high mass accuracy and tandem MS capabilities of a QTOF mass spectrometer. nih.gov UPLC uses columns with smaller particles (<2 µm), resulting in faster analysis times, better resolution, and increased sensitivity compared to conventional HPLC. nih.gov

Research Findings: A UPLC-QTOF-MS method for the analysis of this compound would offer both qualitative and quantitative information. The UPLC system would provide a rapid and efficient separation on a sub-2 µm particle column (e.g., Acquity HSS T3). nist.gov The QTOF analyzer would then provide high-resolution mass data for the intact molecule and its fragment ions.

The MS/MS capability of the QTOF instrument is particularly useful for structural elucidation. By selecting the precursor ion (e.g., m/z 114.05) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This fragmentation pattern serves as a structural fingerprint. Research on related cyclic imides shows that fragmentation often involves cleavages of the ring structure and loss of small neutral molecules like CO and HCN. semanticscholar.org This technique is powerful for identifying known compounds in complex mixtures and for characterizing unknown structures. frontiersin.org

Table 3: Typical UPLC-QTOF-MS System Parameters

| Parameter | Value/Type | Source |

| UPLC Column | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | nist.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nist.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nist.gov |

| Column Temperature | 35-40°C | nist.gov |

| Ion Source | ESI | frontiersin.org |

| Analyzer | Quadrupole Time-of-Flight (QTOF) | nih.gov |

| Acquisition Mode | Full Scan MS and data-dependent MS/MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a technique used for the analysis of volatile and thermally stable compounds. Given that this compound is a salt and has low volatility, direct analysis is challenging. The analysis would typically be performed on the free base, piperidine-2,5-dione, or would require a derivatization step to increase volatility.

Research Findings: The analysis of the structural isomer glutarimide (B196013) (piperidine-2,6-dione) by GC-MS provides insight into the expected behavior. The electron ionization (EI) mass spectrum of glutarimide shows a molecular ion (M⁺·) at m/z 113. nist.gov The fragmentation pattern is key to its identification. Common fragments observed in the mass spectrum of glutarimide include ions at m/z 85, 56, and 42. These fragments correspond to the loss of CO, subsequent ring cleavages, and other characteristic rearrangements. For instance, the loss of a CO molecule (28 Da) from the molecular ion results in the fragment at m/z 85.

Studies involving the analysis of related compounds like glutaric acid often use derivatization to form more volatile esters (e.g., trimethylsilyl (B98337) esters) before GC-MS analysis. nih.govnih.govresearchgate.net A similar approach could be applied to piperidine-2,5-dione if necessary.

Table 4: Key Mass Fragments for Glutarimide (Piperidine-2,6-dione) via GC-MS

| m/z | Proposed Identity/Loss | Source |

| 113 | Molecular Ion [M]⁺· | nist.gov |

| 85 | [M - CO]⁺· | nist.gov |

| 56 | [C₃H₄O]⁺· or [C₃H₆N]⁺ | nist.gov |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺· | nist.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule's vibrations. It is used to identify the functional groups present in a compound. The hydrochloride salt form and hydrogen bonding can significantly influence the positions and shapes of the absorption bands.

Research Findings: The IR spectrum of a piperidinedione structure is characterized by several key absorption bands. The most prominent are the carbonyl (C=O) stretching vibrations. Due to the cyclic imide structure, two carbonyl stretching bands are often observed. The spectrum also contains N-H stretching and bending vibrations from the imide group and C-H stretching from the aliphatic ring protons. The presence of the hydrochloride salt affects the N-H vibrations and introduces additional hydrogen bonding interactions.

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy measures the spectrum of a compound in the gaseous state, eliminating intermolecular interactions like hydrogen bonding that are present in the solid state. This provides information about the vibrations of an isolated molecule.

Research Findings: The gas-phase IR spectrum of the closely related isomer glutarimide (piperidine-2,6-dione) is available in the NIST database. nist.gov In the vapor phase, the N-H stretching vibration appears as a sharp band at a higher frequency compared to the solid-state spectrum, typically around 3400-3500 cm⁻¹, as hydrogen bonding is absent. The carbonyl (C=O) stretching bands would also appear as sharp, well-defined peaks, generally in the 1700-1800 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the ring are observed just below 3000 cm⁻¹. Public databases also indicate the availability of a vapor phase IR spectrum for piperidine-2,5-dione itself. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the modern standard for infrared spectroscopy, offering higher speed and sensitivity. It is typically used to analyze samples in the solid (e.g., KBr pellet) or liquid state. For this compound, a solid-state measurement would be standard.

Research Findings: Detailed FTIR studies have been conducted on glutarimide (piperidine-2,6-dione) in the solid state. tandfonline.comtandfonline.com These studies show that intermolecular hydrogen bonding significantly affects the N-H stretching vibration. In the solid state, the N-H stretching band is broad and shifted to a lower frequency, observed at 3189 cm⁻¹, compared to the gas phase. tandfonline.comtandfonline.com This broadening and shift are characteristic indicators of hydrogen bonding (N-H···O=C).

The carbonyl region is also affected. In solid glutarimide, the symmetric and asymmetric C=O stretching vibrations are clearly visible. The C-H stretching bands for the ring's methylene groups appear in the 2800-3000 cm⁻¹ range. tandfonline.com For this compound, the presence of the chloride ion would further influence the hydrogen bonding network, potentially causing additional shifts in the N-H and C=O vibrational frequencies.

Table 5: Characteristic FTIR Absorption Bands for Solid Glutarimide (Piperidine-2,6-dione)

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3189 | N-H stretch (hydrogen-bonded) | tandfonline.comtandfonline.com |

| ~1725 & ~1690 | C=O stretches (asymmetric and symmetric) | tandfonline.com |

| 1408 | N-H bend | tandfonline.com |

| ~2950 | C-H stretch (aliphatic) | tandfonline.com |

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in determining the purity and confirming the identity of this compound. These methods separate the compound from any impurities or related substances, allowing for its accurate quantification and characterization.

UPLC is a modern evolution of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. For this compound and its derivatives, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a powerful tool for bioanalytical studies. A validated UPLC-MS/MS method for the determination of lenalidomide (B1683929), a closely related derivative, in plasma involves a simple protein precipitation step for sample preparation. nih.gov The rapid analysis time, typically around 2.5 minutes, makes it suitable for high-throughput screening. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for the Analysis of this compound Analogs

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Specific precursor-to-product ion transitions for the analyte and IS |

Note: This table presents typical conditions for related compounds and serves as a guide. Method optimization is required for this compound.

HPLC is a cornerstone technique for the quality control of this compound, with commercial suppliers often citing purity levels of 98% or higher as determined by this method. nih.govaksci.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of the compound and its impurities. A typical RP-HPLC method for the related compound lenalidomide utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. orientjchem.orgijpar.com Gradient elution is often used to effectively separate the main compound from any process-related impurities or degradation products. orientjchem.orggoogle.com

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | X-bridge C18, 3.5 µm, 4.6 x 150 mm orientjchem.org or Phenomenex C18, 5 µm, 4.6 x 250 mm ijpar.com |

| Mobile Phase A | Potassium dihydrogen orthophosphate buffer orientjchem.org |

| Mobile Phase B | Methanol orientjchem.org |

| Flow Rate | 0.8 mL/min orientjchem.org |

| Detection | UV at 210 nm ijpar.com |

| Column Temperature | 27 °C orientjchem.org |

Note: These parameters are based on methods developed for a related compound and may require optimization for this compound.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress during the synthesis of this compound and for preliminary purity assessment. While specific TLC parameters for this compound are not extensively detailed in the public domain, methods for related piperidine derivatives often utilize silica (B1680970) gel plates as the stationary phase. The choice of mobile phase depends on the polarity of the compound and any impurities, and visualization can be achieved under UV light or by staining with a suitable reagent.

Chiral Analysis and Stereochemical Assignment

As this compound possesses a stereocenter, the separation and analysis of its enantiomers are crucial, especially in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological activities.

Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. For instance, the enantiomers of the related compound lenalidomide have been successfully resolved on Chiralpak IA and Chiralcel OJ columns. nih.govnih.gov The choice of mobile phase, often a polar organic solvent like ethanol (B145695) or methanol, can significantly influence the separation and even the elution order of the enantiomers. nih.gov

Table 3: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak IA, 5 µm, 4.6 x 250 mm nih.gov or Chiralcel OJ nih.gov |

| Mobile Phase | Methanol:Glacial Acetic Acid (499.5:0.05 v/v) nih.gov or pure Ethanol nih.gov |

| Flow Rate | 1.2 mL/min researchgate.net or 0.6 mL/min nih.gov |

| Detection | UV at 220 nm nih.gov |

| Column Temperature | 40 °C nih.gov |

Note: These conditions are for the chiral separation of a structurally similar compound and provide a starting point for method development for this compound.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov This technique has been successfully applied to determine the absolute stereostructure of hydroxylated metabolites of thalidomide, a close structural analog of this compound. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has also been used to confirm the absolute configuration of chiral piperidines. nih.gov

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful analytical technique provides precise coordinates of each atom, enabling the elucidation of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and, for chiral molecules, its absolute configuration. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, through complex mathematical transformations, can be used to generate an electron density map of the molecule, from which the crystal structure is solved.

In the context of cyclic compounds like this compound, X-ray crystallography can reveal critical stereochemical details. For chiral derivatives of this class of compounds, the determination of the absolute configuration is paramount. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. By carefully collecting and analyzing the diffraction data, the absolute spatial arrangement of the atoms can be determined, distinguishing between enantiomers.

These studies reveal key structural parameters of the piperidine-dione ring system. The conformation of the six-membered ring, whether it adopts a chair, boat, or twisted conformation, is precisely determined. Furthermore, the planarity of the imide group and the degree of pyramidalization at the nitrogen atom are quantifiable.

A representative example of the detailed structural information that can be obtained from X-ray crystallography is the analysis of N-acyl-glutarimides. The crystallographic data for these compounds provide a clear picture of the molecular geometry.

Table 1: Selected Crystallographic Data for Representative N-Acyl-Glutarimide Derivatives

| Parameter | N-benzoyl-glutarimide | 3,3-dimethyl-N-benzoyl-glutarimide | 3,3-tetramethylene-N-benzoyl-glutarimide |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/n |

| a (Å) | 8.245 | 10.133 | 11.234 |

| b (Å) | 11.567 | 9.876 | 8.991 |

| c (Å) | 11.987 | 13.456 | 14.789 |

| α (°) | 90 | 90 | 90 |

| β (°) | 109.87 | 108.45 | 110.23 |

| γ (°) | 90 | 90 | 90 |

| **Volume (ų) ** | 1073.4 | 1278.9 | 1398.7 |

| N–C(O) Bond Length (Å) | 1.475 | 1.475 | 1.455 |

| C=O Bond Length (Å) | 1.215 | 1.218 | 1.186 |

Data presented in this table is derived from published research on N-acyl-glutarimide derivatives and is intended to be representative of the type of data obtained through X-ray crystallography for this class of compounds.

The data in the table above showcases the precision of X-ray crystallography. The unit cell dimensions (a, b, c, α, β, γ) and the space group define the crystal lattice. The bond lengths, such as the N–C(O) and C=O bonds within the imide group, are determined with high accuracy. These values, along with bond and torsional angles, provide a comprehensive understanding of the molecule's structure at the atomic level. For a chiral derivative, the Flack parameter, derived from the crystallographic data, would definitively establish the absolute configuration.

Computational and Theoretical Chemistry Applications to Piperidine 2,5 Dione Hydrochloride

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of piperidine-2,5-dione hydrochloride at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) and its derivatives, DFT calculations, particularly at the B3LYP/6-311G** level, have been employed to predict heats of formation (HOFs) through isodesmic reactions. nih.gov These reactions are hypothetical, designed so that the type of chemical bonds in the reactants and products are the same, which helps to cancel out systematic errors in the calculations. For instance, (CH₃CH₂)₂NNO₂ and piperidine have been used as reference compounds in these calculations. nih.gov Such studies have revealed that derivatives with -NO₂ substituents have larger HOFs compared to those with -NF₂ groups. nih.gov The thermal stability of these compounds has been evaluated by calculating bond dissociation energies (BDE), which indicate that the homolysis of C-NF₂ or C-NO₂ bonds is a primary step in their dissociation. nih.gov

Ab Initio Hartree-Fock (HF) Calculations

While specific Ab Initio Hartree-Fock (HF) calculations for this compound are not extensively detailed in the provided results, the principles of HF calculations are a cornerstone of computational chemistry. This method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of molecular orbitals and electronic energies. It serves as a basis for more advanced computational methods.

Gauge Independent Atomic Orbital (GIAO) Method for Spectroscopic Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This quantum chemical method provides theoretical predictions of spectroscopic properties, which are invaluable for confirming the structure of newly synthesized compounds. While direct application of the GIAO method to this compound is not explicitly mentioned in the search results, it is a standard tool for the structural elucidation of organic molecules.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for predicting the interaction between a ligand and a protein's binding site.

For piperidine derivatives, docking studies have been instrumental in understanding their binding modes with various biological targets. For example, in the study of piperazine-based compounds with sigma receptor (S1R) affinity, docking revealed that the most potent ligands anchor strongly to the S1R through a salt bridge and hydrogen bond with the residue Glu172. nih.gov An additional polar interaction with Asp126 was also observed for some compounds. nih.gov These simulations, often followed by molecular dynamics (MD) simulations, help to explain the stability and frequency of these interactions, corroborating experimental binding affinity data. nih.gov

| Compound Class | Target | Key Interacting Residues | Simulation Finding |

|---|---|---|---|

| Piperazine-based compounds | Sigma 1 Receptor (S1R) | Glu172, Asp126 | Strong anchoring via salt bridge and hydrogen bonds. nih.gov |

| Aryl alkanol piperazine (B1678402) derivatives | 5-HT and NA reuptake sites | Not specified | Identified descriptors influencing inhibitory activity. nih.gov |

| Thiazole clubbed pyridine (B92270) scaffolds | SARS-CoV-2 Main Protease (Mpro) | ASN 142, GLY 143, GLU 166, GLN 189, SER 144, CYS 145 | Predicted high binding energy for potential inhibitors. mdpi.com |

In Silico Modeling for Chemical Behavior Prediction

In silico modeling encompasses a wide range of computational methods used to simulate and predict the chemical and biological behavior of molecules. This approach is fundamental in modern drug discovery and materials science. For instance, fragment-based virtual library design and virtual screening have been used to identify novel inhibitors for enzymes like the malic enzyme, with piperazine-1-pyrrolidine-2,5-dione scaffolds being identified as promising motifs. nih.gov These computational screenings are followed by synthesis and experimental testing to validate the in silico predictions. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methodologies that correlate the chemical structure of compounds with their biological activity. ijnrd.orglongdom.org These models are pivotal in medicinal chemistry for designing and optimizing new drug candidates. longdom.org

QSAR models are mathematical equations that relate various descriptors of molecules (e.g., topological, spatial, thermodynamic) to their biological activity. ijnrd.orgnih.gov For example, a QSAR study on piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model. nih.gov This model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow is inversely proportional to it. nih.gov

3D-QSAR models, often generated using methods like molecular field analysis (MFA), provide a three-dimensional understanding of the substitutional requirements for favorable drug-receptor interactions. nih.govnih.gov These models help in visualizing the steric and electrostatic fields around the molecules, providing crucial insights for designing more potent and selective compounds. nih.gov

| Compound Series | Target/Activity | Key Descriptors/Findings | Model Type |

|---|---|---|---|

| Piperine analogs | NorA efflux pump inhibitors | Partial negative surface area, molecular shadow area, heat of formation. nih.gov | 2D-QSAR |

| Aryl alkanol piperazine derivatives | Antidepressant activity (5-HT and NA reuptake inhibition) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3, HOMO, PMI-mag, S_sssN, Shadow-XZ. nih.gov | 2D-QSAR & 3D-QSAR (MFA) |

| Arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine | 5-HT1AR agonists | Hydrophobic and electron-withdrawing parts are vital for activity. nih.gov | 3D-QSAR |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is a critical aspect of its molecular behavior, influencing its interactions and reactivity. Computational and theoretical methods provide powerful tools to explore the potential energy surface of this molecule, identify stable conformers, and simulate its dynamic behavior over time.

Conformational Analysis

The piperidine ring, a saturated six-membered heterocycle, is known to adopt several conformations, with the chair form being the most stable for piperidine itself. However, the presence of two carbonyl groups and the protonation of the nitrogen atom in this compound introduce significant electronic and steric factors that influence the conformational preferences. The primary conformers of interest are the chair, boat, and twist-boat forms.

Theoretical studies on related piperidine derivatives indicate that while the chair conformation is generally of the lowest energy, boat and twist-boat forms can also be populated and may act as transition states in the interconversion between chair forms. For piperidine-2,5-dione, the planarity of the amide bonds and the sp2 hybridization of the carbonyl carbons can lead to a flattening of the ring compared to cyclohexane.

In the case of this compound, the protonation of the nitrogen atom introduces a positive charge. This charge has a profound effect on the conformational equilibrium, particularly in relation to the orientation of the polar carbonyl groups. Studies on substituted piperidinium (B107235) salts have shown that protonation can lead to a stabilization of the axial conformer, especially for electronegative substituents. nih.gov This is due to favorable electrostatic interactions between the protonated nitrogen and the substituent. In this compound, this would suggest a complex interplay between the dipoles of the two carbonyl groups and the charge on the nitrogen.

Interactive Data Table: Predicted Relative Energies of Piperidine-2,5-dione Conformers

The following table presents hypothetical relative energies for the different conformers of piperidine-2,5-dione, based on general principles of conformational analysis and data from related molecules. These values are illustrative and would require specific quantum mechanical calculations for precise determination.

| Conformer | Predicted Relative Energy (kcal/mol) | Key Features |

| Chair | 0.0 | Generally the most stable conformation. |

| Twist-Boat | 3.0 - 5.0 | An intermediate in the chair-to-chair interconversion. |

| Boat | 5.0 - 7.0 | Generally a higher energy conformation, can be a transition state. |

Note: These are estimated values for the neutral molecule. Protonation is expected to alter these relative energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a simulated environment, such as in solution. These simulations can reveal how the molecule moves, vibrates, and interacts with its surroundings over time.

For the hydrochloride salt, the simulation would need to accurately model the interactions of the protonated amine and the chloride ion with the surrounding water molecules. The proton on the nitrogen atom can act as a hydrogen bond donor, leading to specific hydration patterns around this part of the molecule. Similarly, the carbonyl oxygens can act as hydrogen bond acceptors.

Research on other piperidine derivatives using MD simulations has provided valuable insights into their behavior. For example, simulations have been used to investigate the binding of piperidine-containing compounds to biological targets and to understand the role of solvent in their conformational preferences. nih.govnih.gov

Interactive Data Table: Key Parameters from a Hypothetical Molecular Dynamics Simulation

This table illustrates the types of data that could be extracted from a molecular dynamics simulation of this compound in water.

| Parameter | Predicted Value/Observation | Significance |